molecular formula C20H16N2O7 B3469336 2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE CAS No. 50444-29-6

2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3469336
CAS No.: 50444-29-6
M. Wt: 396.3 g/mol
InChI Key: VVLFUCAJJOFCCV-UHFFFAOYSA-N
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Description

This compound is a bis-hydroxyethyl-substituted isoindole-1,3-dione derivative featuring a central ether linkage connecting two isoindole-dione moieties. Its structure comprises two hydroxyethyl groups attached to the nitrogen atoms of the isoindole-dione rings, with a bridging oxygen atom at the 5-position of each ring. Structural analogs (e.g., isoindole-diones with carboxylic acid or carboxamide substituents) have been synthesized for pharmaceutical research, as seen in and .

Properties

IUPAC Name

2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c23-7-5-21-17(25)13-3-1-11(9-15(13)19(21)27)29-12-2-4-14-16(10-12)20(28)22(6-8-24)18(14)26/h1-4,9-10,23-24H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLFUCAJJOFCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360785
Record name 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50444-29-6
Record name 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the reaction of phthalic anhydride with ethanolamine to form N-(2-hydroxyethyl)phthalimide. This intermediate can then undergo further reactions, such as condensation with another molecule of N-(2-hydroxyethyl)phthalimide, to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoindole-1,3-dione moieties can be reduced to form isoindoline derivatives.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of isoindoline derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and isoindole-1,3-dione moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other isoindole-1,3-dione derivatives are analyzed below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Applications References
2-(2-Hydroxyethyl)-5-{[2-(2-Hydroxyethyl)-isoindole-dione]oxy}-isoindole-dione C₂₂H₁₈N₂O₈* ~438.39† Bis-hydroxyethyl, ether linkage Not reported N/A
2-(2-Hydroxyethyl)-1,3-dioxo-isoindole-5-carboxylic acid () C₁₁H₉NO₅ 235.20 Hydroxyethyl, carboxylic acid Potential intermediate in drug synthesis
2-(Butan-2-yl)-5-nitro-isoindole-1,3-dione () C₁₂H₁₂N₂O₄ 248.24 Butyl, nitro Industrial use (safety data available)
2-(2-Methoxyethyl)-N-thiazol-2-yl-isoindole-5-carboxamide () C₁₅H₁₃N₃O₃S 315.35 Methoxyethyl, thiazole carboxamide Antimicrobial research
2-(2-Hydroxy-1-methylethyl)-isoindole-1,3-dione () C₁₁H₁₁NO₃ 205.21 Hydroxy-methylethyl Not reported

*Estimated based on structural formula. †Calculated using atomic masses.

Key Observations

Substituent Effects on Solubility and Reactivity: The target compound’s bis-hydroxyethyl groups likely improve aqueous solubility compared to the butyl- and methoxyethyl-substituted analogs in and . However, the carboxylic acid substituent in may offer even greater polarity .

Bioactivity Correlations :

  • highlights that structurally similar compounds often share bioactivity profiles due to common pharmacophores . For example, the thiazole-carboxamide derivative () exhibits antimicrobial properties, suggesting that the target compound’s ether bridge and hydroxyethyl groups could be modified for similar applications .
  • The nitro-substituted compound in may exhibit higher reactivity or toxicity due to the nitro group, contrasting with the target compound’s hydroxyethyl substituents .

Spectroscopic and Synthetic Insights: NMR data for analogous compounds (e.g., ) indicate that hydroxyethyl and methoxyethyl substituents produce distinct proton environments, which could aid in structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-(2-HYDROXYETHYL)-5-{[2-(2-HYDROXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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